Sitaxentan sodium
Overview
Description
Sitaxentan sodium, also known as TBC-11251, is a potent and highly selective endothelin A (ETA) receptor antagonist . It was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008 .
Molecular Structure Analysis
The molecular formula of Sitaxentan sodium is C18H14ClN2NaO6S2 . It has a molecular weight of 476.9 g/mol . The IUPAC name is sodium; (4-chloro-3-methyl-1,2-oxazol-5-yl)- [2- [2- (6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide .Chemical Reactions Analysis
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors . Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance .Physical And Chemical Properties Analysis
Sitaxentan sodium is a solid compound . It has a solubility of ≥23.84 mg/mL in DMSO, ≥24.5 mg/mL in EtOH, and ≥45.3 mg/mL in H2O .Scientific Research Applications
Treatment of Pulmonary Arterial Hypertension (PAH)
Sitaxsentan Sodium is primarily used in the treatment of Pulmonary Arterial Hypertension (PAH), a chronic disease characterized by a progressive increase in pulmonary vascular resistance . It is used to alleviate the symptoms of the disease, which typically include exertional breathlessness, chest pain, and syncope .
Endothelin Receptor Antagonist
Sitaxsentan Sodium is a potent and highly selective ET A receptor antagonist, with an approximately 6500-fold higher affinity for ET A than ET B receptors . Elevated endothelin levels are associated with PAH, and there is a significant correlation between endothelin levels and disease severity and prognosis .
Improvement of Exercise Capacity
Clinical trials have demonstrated that Sitaxsentan Sodium can improve exercise capacity in PAH patients . This is a significant benefit as PAH often limits a patient’s ability to engage in physical activity.
Improvement of Hemodynamics
Sitaxsentan Sodium has been shown to improve hemodynamics in PAH patients . This means it can improve the blood flow in the body, which is often compromised in PAH patients.
Lower Incidence of Liver Toxicity
Compared to other approved Endothelin Receptor Antagonists (ERAs), Sitaxsentan Sodium has been associated with a lower incidence of liver toxicity . This makes it a safer option for long-term treatment.
Potential Use in Pregnancy
Although pregnancy is generally advised against in women with PAH, particularly those using ERAs, there have been identified pregnancies exposed to ERAs . This suggests a potential area of research into the safety and efficacy of Sitaxsentan Sodium in pregnant PAH patients.
Mechanism of Action
Target of Action
Sitaxsentan primarily targets the Endothelin-1 receptor (ET-A) and Endothelin-B (ET-B) receptors . These receptors are involved in the regulation of vasoconstriction, a process that narrows the blood vessels. Sitaxsentan has a higher affinity for ET-A than ET-B .
Mode of Action
Sitaxsentan acts as a competitive antagonist of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, the binding of endothelin-1 to these receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxsentan effectively decreases pulmonary vascular resistance .
Biochemical Pathways
The primary biochemical pathway affected by Sitaxsentan involves the endothelin system . By blocking the action of endothelin-1 on the ET-A and ET-B receptors, Sitaxsentan negates the vasoconstrictive effects of endothelin, leading to a decrease in pulmonary vascular resistance .
Pharmacokinetics
Sitaxsentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver through CYP2C9- and CYP3A4-mediated pathways . The drug is eliminated through renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxsentan is approximately 10 hours .
Result of Action
The primary result of Sitaxsentan’s action is a decrease in pulmonary vascular resistance . This is achieved by blocking the vasoconstrictive effects of endothelin-1, thereby alleviating symptoms associated with pulmonary arterial hypertension (PAH) .
Action Environment
The action of Sitaxsentan can be influenced by various environmental factors. For instance, the presence of liver disease can affect the drug’s metabolism, as it is primarily metabolized in the liver . Additionally, renal function can impact the drug’s elimination, as a significant portion of the drug is excreted renally .
Safety and Hazards
Future Directions
Sitaxentan was investigated for use in pulmonary hypertension, connective tissue diseases, hypertension, and congestive heart failure . Future studies with sitaxentan will focus on patients with PAH associated with collagen vascular disease and will evaluate combined sitaxentan and sildenafil therapy .
properties
IUPAC Name |
sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7H,6,8H2,1-2H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNUYUCUYPIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN2NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sitaxentan sodium | |
CAS RN |
210421-74-2 | |
Record name | Sitaxentan sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210421742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiophenesulfonamide, N-(4-chloro-3-methyl-5-isoxazolyl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAXENTAN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V9JH46E20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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